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molecular formula C13H24N2O3 B1322291 tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate CAS No. 197727-57-4

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate

Cat. No. B1322291
M. Wt: 256.34 g/mol
InChI Key: OTJULCBBAJJDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786121B2

Procedure details

To a solution of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (616 mg, 2.9 mmol) in CH2 Cl2 (25 ml), was added acetyl chloride (215 μl, 3.02 mmol, 1.05 eq.) dropwise. The reaction mixture was stirred at RT for 16 hrs. The crude reaction mixture was extracted with CH2 Cl2 (2×50 ml) and washed with water (10 ml) and with brine (10 ml). The solvent was removed under reduced pressure to give the expected 4-(Acetyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (708 mg, 96% yield).
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH3:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:16](Cl)(=[O:18])[CH3:17]>ClCl>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([N:14]([C:16](=[O:18])[CH3:17])[CH3:15])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
616 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC
Name
Quantity
215 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2 Cl2 (2×50 ml)
WASH
Type
WASH
Details
washed with water (10 ml) and with brine (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 708 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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